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. J

4-Chloro-5-methylpyridine-2-carboxamide is a substituted heterocyclic compound featuring
a pyridine core. This core structure is a cornerstone in medicinal chemistry, and its specific
functionalization—a chloro group at position 4, a methyl group at position 5, and a carboxamide
at position 2—creates a unique electronic and steric profile. These features make it a highly
valuable and versatile building block for constructing more complex molecular architectures,
particularly in the synthesis of novel active pharmaceutical ingredients (APIs).[1]

The strategic placement of the chloro and methyl groups influences the molecule's reactivity
and its potential interactions with biological targets. The carboxamide group is a critical
pharmacophore, capable of forming key hydrogen bonds, a fundamental interaction for
molecular recognition in biological systems.

Table 1: Physicochemical Properties of 4-Chloro-5-methylpyridine-2-carboxamide

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2368981?utm_src=pdf-interest
https://www.benchchem.com/product/b2368981?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/the-crucial-role-of-4-chloro-n-methylpyridine-2-carboxamide-hcl-in-drug-discovery-vp
https://www.benchchem.com/product/b2368981?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2368981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 1379357-31-9 [2]
Molecular Formula C7H7CIN20 Calculated
Molecular Weight 170.59 g/mol [3]

4-chloro-5-methylpyridine-2-
IUPAC Name , (2]
carboxamide

Typically a white to off-white or
Appearance , _ [4] (by analogy)
light yellow solid

Expected to be soluble in
Solubility organic solvents like THF, [5] (by analogy)
Ethyl Acetate

The Pyridine Carboxamide Scaffold: A Privileged
Structure in Drug Discovery

The true potential of 4-Chloro-5-methylpyridine-2-carboxamide is best understood by
recognizing the success of the pyridine carboxamide scaffold. This motif is considered a
"privileged structure" because it is a recurring feature in a multitude of compounds targeting
diverse biological receptors and enzymes. Its rigidity, planarity, and ability to engage in various
non-covalent interactions allow it to serve as an excellent anchor for pharmacophores.

Numerous clinically successful and investigational drugs incorporate this core structure,
highlighting its versatility:

e PARP Inhibition: Pyridine carboxamide derivatives are central to the design of Poly (ADP-
ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized cancer
therapy.[6] These agents exploit synthetic lethality in cancers with specific DNA repair
defects.

» Metabolic and Neurological Disorders: The scaffold is integral to developing negative
allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlus), which
are under investigation for psychiatric and neurological diseases.[7] Furthermore, related
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pyridone structures are key to GPR119 agonists being explored as treatments for type 2
diabetes.[8]

« Infectious Diseases: The quinoline-4-carboxamide core, a related bicyclic system, has
yielded potent antimalarial candidates with novel mechanisms of action, such as the
inhibition of translation elongation factor 2 (PfEF2).[9]

» Urease Inhibition: Researchers have explored pyridine carboxamide derivatives for their
potent urease inhibitory activity, which is relevant for treating infections caused by ureolytic
bacteria like H. pylori.[10]

The specific substitution pattern of 4-Chloro-5-methylpyridine-2-carboxamide provides a
unique starting point for exploring these and other therapeutic areas. The chlorine atom, for
instance, can serve as a handle for further chemical modification through cross-coupling
reactions or nucleophilic aromatic substitution, enabling the rapid generation of diverse
compound libraries.[1][7]

Synthetic Strategy and Methodologies

While a specific, published synthesis for CAS 1379357-31-9 is not readily available in the
provided search results, a logical and efficient synthetic route can be proposed based on
established organic chemistry principles and analogous preparations.[5][11][12] The most
direct approach involves the synthesis of a key carboxylic acid intermediate followed by
amidation.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available
or readily synthesized precursor, 2-chloro-5-methylpyridine.
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Step 1: Functionalization

(Z-ChIoro-5-methylpyridine)

Lithiation followed by
CO2 quench
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Thionyl Chloride (SOCI2)
or Oxalyl Chloride

Step 2: Avctivation

G-ChIoro-5-methylpico|inoyl Chloride)

Ammonia (ag. or gas)
in suitable solvent (e.g., THF)

Step 3: Avrnidation

4-Chloro-5-methylpyridine-2-carboxamide
(Target Molecule)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 4-Chloro-5-methylpyridine-2-carboxamide.

Detailed Experimental Protocol (Hypothetical)

e Synthesis of 4-Chloro-5-methylpicolinic Acid (Intermediate):

o Rationale: Introduction of the carboxylic acid group at the 2-position is the key
transformation. Directed ortho-metalation is a powerful strategy for such functionalizations
on pyridine rings. The chloro group can help direct the lithiation.
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o Procedure:

1. Dissolve 2-chloro-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under
an inert atmosphere (Nitrogen or Argon) and cool to -78 °C.

2. Slowly add a strong base such as n-Butyllithium or Lithium diisopropylamide (LDA) (1.1
eq) and stir for 1-2 hours at -78 °C to ensure complete lithiation.

3. Bubble dry carbon dioxide gas through the solution or add crushed dry ice.
4. Allow the reaction to slowly warm to room temperature.

5. Quench the reaction with water and acidify with 1M HCI to precipitate the carboxylic
acid product.

6. Filter, wash with cold water, and dry the solid to yield the picolinic acid intermediate.

o Synthesis of 4-Chloro-5-methylpyridine-2-carboxamide (Final Product):

o Rationale: Conversion of the carboxylic acid to a primary amide is a standard and reliable
transformation. Activating the acid as an acid chloride ensures a high-yield reaction with
ammonia.

o Procedure:

1. Suspend the 4-Chloro-5-methylpicolinic acid (1.0 eq) in a suitable solvent like
dichloromethane (DCM) or toluene.

2. Add thionyl chloride (SOCI2) (1.5-2.0 eq) and a catalytic amount of N,N-
dimethylformamide (DMF).

3. Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases, indicating the
formation of the acid chloride.

4. Remove the excess SOCIz and solvent under reduced pressure.

5. Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.
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6. Bubble ammonia gas through the solution or add a solution of aqueous ammonium
hydroxide dropwise.

7. Stir for 1-2 hours, allowing the reaction to warm to room temperature.

8. Extract the product with ethyl acetate. The combined organic layers are then washed
with brine, dried over sodium sulfate, filtered, and concentrated to yield the crude
product.[5]

9. Purify via column chromatography or recrystallization.

Analytical and Quality Control Framework

Ensuring the purity and identity of 4-Chloro-5-methylpyridine-2-carboxamide is paramount

for its use in research and development. A multi-platform analytical approach is recommended

for comprehensive characterization.

Core Analytical Techniques

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing
purity. A reverse-phase method with a C18 column is typically effective for this class of
compounds.[13]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for confirming the
molecular weight of the target compound and identifying any impurities or degradation
products.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are indispensable for
unambiguous structural elucidation, confirming the connectivity of atoms and the specific
isomeric form.

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key
functional groups, such as the C=0 and N-H stretches of the amide and the characteristic
vibrations of the pyridine ring.
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General Analytical Workflow

Sample Preparation Chromatographic Separation Detection & Identification Data Analysis
(Dissolution in suitable solvent) (e.g., HPLC) (UV, MS, NMR) (Purity, Structure Confirmation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. nbinno.com [nbinno.com]

2. 4-Chloro-5-(difluoromethyl)thiazol-2-amine,4-Chloro-5-(difluoromethyl)thiazole Suppliers &
Manufacturers [chemicalregister.com]

¢ 3. 4-Chloro-N-methylpicolinamide | C7H7CIN20 | CID 1476814 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ 4. pharmaffiliates.com [pharmaffiliates.com]
e 5. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

e 6. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-ox0-3,4-dihydroquinoxalin-6-
yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant,
PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

e 7. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative
Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC
[pmc.ncbi.nlm.nih.gov]

e 8. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-
(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate
targeting GPR119 - PubMed [pubmed.ncbi.nim.nih.gov]

9. pubs.acs.org [pubs.acs.org]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b2368981?utm_src=pdf-body-img
https://www.benchchem.com/product/b2368981?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/pharmaceutical-intermediates/the-crucial-role-of-4-chloro-n-methylpyridine-2-carboxamide-hcl-in-drug-discovery-vp
https://www.chemicalregister.com/Suppliers/AName/Page2519/aid4.htm
https://www.chemicalregister.com/Suppliers/AName/Page2519/aid4.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-N-methylpicolinamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-N-methylpicolinamide
https://www.pharmaffiliates.com/en/220000-87-3-4-chloro-n-methylpyridine-2-carboxamide-pa4617620.html
https://www.chemicalbook.com/synthesis/n-methyl-4-chloropyridine-2-carboxamide.htm
https://pubmed.ncbi.nlm.nih.gov/39655996/
https://pubmed.ncbi.nlm.nih.gov/39655996/
https://pubmed.ncbi.nlm.nih.gov/39655996/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12067350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12067350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12067350/
https://pubmed.ncbi.nlm.nih.gov/25208139/
https://pubmed.ncbi.nlm.nih.gov/25208139/
https://pubmed.ncbi.nlm.nih.gov/25208139/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00723
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2368981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o 10. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis,
Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

o 11. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

e 12. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride -
Google Patents [patents.google.com]

e 13. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column |
SIELC Technologies [sielc.com]

e 14 bri.cz [bri.cz]

 To cite this document: BenchChem. [Core Compound Analysis: 4-Chloro-5-methylpyridine-2-
carboxamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2368981#4-chloro-5-methylpyridine-2-carboxamide-
cas-1379357-31-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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